molecular formula C14H20N2 B2496609 [3-[(3,5-Dimethylphenyl)methyl]-1-bicyclo[1.1.1]pentanyl]hydrazine CAS No. 2287299-29-8

[3-[(3,5-Dimethylphenyl)methyl]-1-bicyclo[1.1.1]pentanyl]hydrazine

Cat. No. B2496609
CAS RN: 2287299-29-8
M. Wt: 216.328
InChI Key: CMMMRJFQIQHXNQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[3-[(3,5-Dimethylphenyl)methyl]-1-bicyclo[1.1.1]pentanyl]hydrazine is a chemical compound with potential applications in scientific research. It is a hydrazine derivative of bicyclo[1.1.1]pentane, a highly strained and reactive molecule.

Mechanism of Action

The mechanism of action of [3-[(3,5-Dimethylphenyl)methyl]-1-bicyclo[1.1.1]pentanyl]hydrazine is not fully understood. However, it is believed to inhibit the activity of enzymes involved in DNA replication and cell division, leading to cell cycle arrest and apoptosis. The compound may also disrupt the viral replication cycle by inhibiting viral entry and/or replication.
Biochemical and physiological effects:
[3-[(3,5-Dimethylphenyl)methyl]-1-bicyclo[1.1.1]pentanyl]hydrazine has been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9 pathways. It also inhibits the migration and invasion of cancer cells by downregulating the expression of matrix metalloproteinases. In addition, the compound has been shown to inhibit the activity of reverse transcriptase, a key enzyme involved in the replication of HIV-1.

Advantages and Limitations for Lab Experiments

One advantage of using [3-[(3,5-Dimethylphenyl)methyl]-1-bicyclo[1.1.1]pentanyl]hydrazine in lab experiments is its potential as a lead compound for the development of new anticancer and antiviral agents. It is also relatively easy to synthesize and purify. However, one limitation is the lack of information on the toxicity and pharmacokinetics of the compound, which may affect its suitability for in vivo studies.

Future Directions

There are several future directions for research involving [3-[(3,5-Dimethylphenyl)methyl]-1-bicyclo[1.1.1]pentanyl]hydrazine. These include:
1. Further investigation of the mechanism of action of the compound, particularly its interactions with specific enzymes and proteins.
2. Development of analogs and derivatives of the compound with improved potency and selectivity.
3. Evaluation of the toxicity and pharmacokinetics of the compound in animal models.
4. Investigation of the potential of the compound as a therapeutic agent for other diseases, such as Alzheimer's disease and Parkinson's disease.
5. Exploration of the use of the compound in combination with other anticancer and antiviral agents for synergistic effects.
Conclusion:
In conclusion, [3-[(3,5-Dimethylphenyl)methyl]-1-bicyclo[1.1.1]pentanyl]hydrazine is a compound with potential applications in scientific research, particularly in the field of medicinal chemistry. Its anticancer and antiviral activities make it a promising lead compound for the development of new therapeutic agents. However, further research is needed to fully understand its mechanism of action, toxicity, and pharmacokinetics.

Synthesis Methods

The synthesis of [3-[(3,5-Dimethylphenyl)methyl]-1-bicyclo[1.1.1]pentanyl]hydrazine involves the reaction of bicyclo[1.1.1]pentane-1-carboxylic acid with 3,5-dimethylbenzylamine and hydrazine hydrate. The reaction proceeds under acidic conditions and yields the target compound as a white solid. The purity and yield of the compound can be improved by using chromatographic techniques.

Scientific Research Applications

[3-[(3,5-Dimethylphenyl)methyl]-1-bicyclo[1.1.1]pentanyl]hydrazine has potential applications in scientific research, particularly in the field of medicinal chemistry. The compound has been shown to exhibit anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. It also has potential as an antiviral agent against HIV-1 and herpes simplex virus type 1.

properties

IUPAC Name

[3-[(3,5-dimethylphenyl)methyl]-1-bicyclo[1.1.1]pentanyl]hydrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2/c1-10-3-11(2)5-12(4-10)6-13-7-14(8-13,9-13)16-15/h3-5,16H,6-9,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMMMRJFQIQHXNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)CC23CC(C2)(C3)NN)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[3-[(3,5-Dimethylphenyl)methyl]-1-bicyclo[1.1.1]pentanyl]hydrazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.